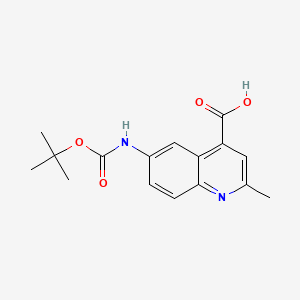
5-Carboxy-2'-deoxycytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Carboxy-2’-deoxycytidine is a modified nucleoside derived from 2’-deoxycytidine. It is one of the oxidation products of 5-methyl-2’-deoxycytidine, which is an important epigenetic marker involved in gene regulation. The compound plays a significant role in the epigenetic control cycle, particularly in the context of active DNA demethylation processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy-2’-deoxycytidine typically involves the oxidation of 5-methyl-2’-deoxycytidine. One efficient method employs a P(V)-N activation strategy to prepare high-quality 5-carboxyl-2’-deoxycytidine triphosphates. This method has been optimized for gram-scale synthesis from 2’-deoxythymidine .
Industrial Production Methods
While specific industrial production methods for 5-Carboxy-2’-deoxycytidine are not extensively documented, the optimized synthetic routes for gram-scale production suggest potential scalability for industrial applications. The use of high-quality reagents and controlled reaction conditions are crucial for maintaining the purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Carboxy-2’-deoxycytidine undergoes several types of chemical reactions, including:
Decarboxylation: It can undergo decarboxylation to revert to 2’-deoxycytidine, a process that is facilitated by Tet enzymes.
Common Reagents and Conditions
Decarboxylation: The decarboxylation process is facilitated by metabolic labeling and specific cellular conditions.
Major Products Formed
From Oxidation: 5-Carboxy-2’-deoxycytidine is formed from the oxidation of 5-methyl-2’-deoxycytidine.
From Decarboxylation: The major product is 2’-deoxycytidine.
Applications De Recherche Scientifique
5-Carboxy-2’-deoxycytidine has several scientific research applications, including:
Epigenetics: It is a key player in the epigenetic regulation of gene expression, particularly in the demethylation cycle of DNA.
Biological Studies: The compound is used to study the mechanisms of DNA methylation and demethylation in various cell types, including stem cells and neurons.
Medical Research:
Analytical Chemistry: The compound is used in the development of biosensors for detecting DNA modifications.
Mécanisme D'action
The mechanism of action of 5-Carboxy-2’-deoxycytidine involves its role in the active DNA demethylation process. The compound is formed by the oxidation of 5-methyl-2’-deoxycytidine through the action of Tet enzymes. It can then be decarboxylated to revert to 2’-deoxycytidine, completing the demethylation cycle. This process is crucial for regulating gene expression and maintaining genomic stability .
Comparaison Avec Des Composés Similaires
5-Carboxy-2’-deoxycytidine is similar to other oxidized derivatives of 5-methyl-2’-deoxycytidine, such as:
5-Hydroxymethyl-2’-deoxycytidine: An intermediate in the oxidation process, involved in gene regulation.
5-Formyl-2’-deoxycytidine: Another intermediate that can be further oxidized to form 5-Carboxy-2’-deoxycytidine.
Uniqueness
The uniqueness of 5-Carboxy-2’-deoxycytidine lies in its role in the final step of the oxidation process and its ability to revert to 2’-deoxycytidine through decarboxylation. This makes it a crucial component in the epigenetic regulation of gene expression .
Propriétés
Formule moléculaire |
C10H13N3O6 |
|---|---|
Poids moléculaire |
271.23 g/mol |
Nom IUPAC |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H13N3O6/c11-8-4(9(16)17)2-13(10(18)12-8)7-1-5(15)6(3-14)19-7/h2,5-7,14-15H,1,3H2,(H,16,17)(H2,11,12,18)/t5-,6+,7+/m0/s1 |
Clé InChI |
FHPQEVWDHUHVGT-RRKCRQDMSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C(=O)O)CO)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=NC2=O)N)C(=O)O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one](/img/structure/B13905347.png)

![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide](/img/structure/B13905362.png)
![4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13905374.png)
![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)
![[3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B13905399.png)



![tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate](/img/structure/B13905409.png)


![[(2,4-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13905425.png)

